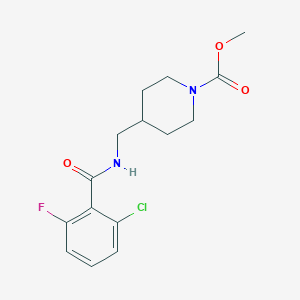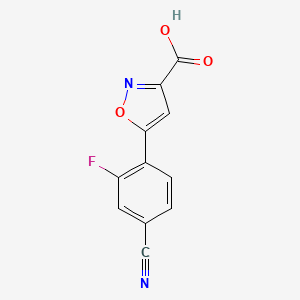
N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” is a chemical compound with the linear formula C16H15BrN2O3 . It has a molecular weight of 363.214 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” is defined by its linear formula C16H15BrN2O3 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide” are not fully detailed in the sources I found. The compound has a molecular weight of 363.214 . For a comprehensive analysis of its physical and chemical properties, more specific data such as melting point, boiling point, solubility, and stability would be needed.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A significant research area for N'-(2-(4-bromophenoxy)acetyl)-4-methylbenzenesulfonohydrazide derivatives focuses on their synthesis and potential biological activities. Ghiya and Joshi (2016) reported the synthesis of biologically active derivatives through condensation reactions, which were then evaluated for antimicrobial properties, including antimycobacterial, antibacterial, and antifungal activities. This research underlines the potential of these compounds in contributing to new antimicrobial agents Ghiya & Joshi, 2016.
Nonlinear Optical Properties
Ahamed et al. (2018) focused on the structural and nonlinear optical properties of a derivative, highlighting its potential applications in the nonlinear electro-optic field. Their study involved comprehensive analyses, including X-ray diffraction, FT-IR, and density functional theory (DFT) calculations, to evaluate the optical characteristics that make these derivatives suitable for use in advanced optical materials and devices Ahamed et al., 2018.
Antioxidant and Anticancer Potential
Dong et al. (2022) explored the antioxidant and anticancer activities of synthesized derivatives of natural bromophenols. Their study indicated that certain derivatives exhibit significant potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, suggesting a promising avenue for drug development targeting oxidative stress-related diseases and cancer Dong et al., 2022.
Corrosion Inhibition
Ichchou et al. (2019) investigated the effectiveness of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic environments. Their research demonstrated the compounds' potential in providing efficient protection against corrosion, supported by electrochemical measurements and theoretical calculations Ichchou et al., 2019.
Natural Product Derivatives and Antioxidant Activity
Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including derivatives related to the chemical structure of interest. These compounds exhibited potent radical scavenging activities, underscoring their potential as natural antioxidants in food and pharmaceutical applications Li et al., 2012.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-11-2-8-14(9-3-11)23(20,21)18-17-15(19)10-22-13-6-4-12(16)5-7-13/h2-9,18H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSOMWLLAPTLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)




![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)

